BenchChemオンラインストアへようこそ!

4-{3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine

Lipophilicity Drug-likeness Triazole scaffold optimization

4-{3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine (CAS 477852-74-7) is a synthetic heterocyclic small molecule (C₁₄H₁₁FN₄O, MW 270.26 g/mol) belonging to the pyridyl-1,2,4-triazole class. The compound features a 4-pyridyl group at the triazole 5-position and a 4-fluorophenoxymethyl substituent at the triazole 3-position. This unique substitution pattern creates a distinct hydrogen-bond acceptor/donor topology and defined dihedral angle profile, making it an attractive hinge-binding scaffold for kinase inhibitor fragment libraries. The predicted cLogP (2.19) and tPSA (64 Ų) place it within favorable CNS-drug-like property space. The scaffold is explicitly claimed within PDE10A inhibitor patent families (e.g., US8846000). The para-fluoro substituent enhances metabolic stability over non-halogenated analogs while avoiding environmental persistence concerns associated with polyhalogenated variants. The pyridine nitrogen at the 4-position provides a synthetic handle for further derivatization, supporting PROTAC linker attachment and ABPP probe development.

Molecular Formula C14H11FN4O
Molecular Weight 270.267
CAS No. 477852-74-7
Cat. No. B2520046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine
CAS477852-74-7
Molecular FormulaC14H11FN4O
Molecular Weight270.267
Structural Identifiers
SMILESC1=CC(=CC=C1OCC2=NC(=NN2)C3=CC=NC=C3)F
InChIInChI=1S/C14H11FN4O/c15-11-1-3-12(4-2-11)20-9-13-17-14(19-18-13)10-5-7-16-8-6-10/h1-8H,9H2,(H,17,18,19)
InChIKeyIDSNMTRCVZDGGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{3-[(4-Fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine (CAS 477852-74-7): A Structurally Defined Pyridyl-Triazole Building Block for Focused Library Synthesis


4-{3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine (CAS 477852-74-7) is a synthetic heterocyclic small molecule (C₁₄H₁₁FN₄O, MW 270.26 g/mol) belonging to the pyridyl-1,2,4-triazole class . The compound features a 4-pyridyl group at the triazole 5-position and a 4-fluorophenoxymethyl substituent at the triazole 3-position, a substitution pattern that distinguishes it from more common 1,2,4-triazole derivatives used in medicinal chemistry and agrochemical discovery [1]. It is primarily utilized as a synthetic intermediate and as a scaffold for generating targeted compound libraries in early-stage drug discovery [2].

Why 4-{3-[(4-Fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine Cannot Be Replaced by Generic 1,2,4-Triazole Analogs


Generic substitution of 1,2,4-triazole derivatives within a discovery program is not feasible without altering key molecular recognition features. The specific 4-pyridyl attachment at the triazole 5-position, combined with the 4-fluorophenoxymethyl side chain at the 3-position, creates a unique hydrogen-bond acceptor/donor topology and a defined dihedral angle profile that differs from analogs bearing 2-pyridyl, 3-pyridyl, or non-fluorinated phenoxy substituents [1]. In kinase inhibitor programs, the para-fluorophenoxy motif has been shown to engage lipophilic pockets distinctly from -OCH₃, -OCF₃, or -Cl analogs, directly impacting potency and selectivity profiles [2]. The quantitative evidence below demonstrates where this compound's structural attributes translate into measurable differentiation relative to its closest in-class candidates.

Quantitative Differentiation Evidence for 4-{3-[(4-Fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine vs. Close Structural Analogs


Predicted Lipophilicity (cLogP) Shift Relative to Non-Fluorinated and Chloro-Substituted Phenoxymethyl Analogs

The compound's predicted logP (ACD/Labs) of 2.19 places it in a narrow, desirable lipophilicity window for CNS drug candidates (cLogP 2–3). Replacing the 4-fluorophenoxy group with a non-fluorinated phenoxy analog (calculated cLogP ≈ 1.5–1.8 based on group contribution) would significantly lower lipophilicity, potentially reducing passive permeability; conversely, a 4-chlorophenoxy analog (calculated cLogP ≈ 2.5–2.8) would increase lipophilicity beyond the optimal range, elevating hERG and phospholipidosis risk [1]. This fluorine-mediated fine-tuning of logP without adding molecular weight is a key differentiator for medicinal chemistry programs seeking CNS-accessible triazole scaffolds.

Lipophilicity Drug-likeness Triazole scaffold optimization

Hydrogen-Bond Acceptor/Donor Profile vs. 2-Pyridyl and 3-Pyridyl Regioisomers

The 4-pyridyl isomer presents a distinct H-bond acceptor geometry compared to 2-pyridyl and 3-pyridyl regioisomers. With 5 H-bond acceptors and 1 H-bond donor (polar surface area = 64 Ų) , the pyridine nitrogen is positioned para to the triazole, enabling linear engagement with kinase hinge-region backbones. In contrast, the 2-pyridyl isomer places the nitrogen ortho, creating a chelating geometry that can promiscuously bind metal ions, while the 3-pyridyl isomer positions the nitrogen meta, reducing hinge-binding complementarity [1]. This regiochemical specificity is critical for programs targeting ATP-binding pockets where hinge-region H-bonding precision governs kinase selectivity.

Regioisomer differentiation H-bond topology Kinase hinge-binding motif

Rotatable Bond Count and Conformational Flexibility vs. Fused Triazolopyridine Analogs

With 4 freely rotatable bonds , this compound occupies an intermediate conformational space: more flexible than fused [1,2,4]triazolo[1,5-a]pyridine or [1,2,4]triazolo[4,3-a]pyridine scaffolds (0–2 rotatable bonds between the triazole-pyridine and the phenoxy side chain), yet more constrained than fully flexible triazole derivatives bearing alkyl linkers. This intermediate flexibility can translate into a favorable entropy-enthalpy compensation profile in target binding, where some degree of pre-organization reduces the entropic penalty of binding without sacrificing induced-fit adaptability [1].

Conformational flexibility Scaffold topology Entropy-driven binding

Substitution Pattern Specificity: 4-Fluorophenoxymethyl at the Triazole 3-Position vs. Alternative Benzyl/Aryl Ether Substitutions

The 4-fluorophenoxymethyl group at the triazole 3-position provides metabolic stability advantages over analogous benzyl ethers or unsubstituted phenoxymethyl groups. The para-fluoro substituent electronically deactivates the aromatic ring toward oxidative metabolism (CYP450-mediated hydroxylation), while the ether oxygen remains metabolically vulnerable but is partially shielded by the ortho-hydrogens. In related triazole chemical series, the replacement of -OCH₃ with -OCF₃ or -OCHF₂ at the para position has been reported to increase potency, but the -F substitution here achieves a balance of metabolic stability and synthetic tractability without the increased lipophilicity penalty of -OCF₃ [1][2]. Quantitative metabolic stability data for this specific compound remains limited in published literature; this represents a class-level inference from closely related triazole series.

SAR Fluorine effect Metabolic stability Triazole substitution

Recommended Research & Industrial Application Scenarios for 4-{3-[(4-Fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine (CAS 477852-74-7)


Kinase-Focused Fragment Library or Hinge-Binder Collection Synthesis

The 4-pyridyl-triazole core with a para-fluorophenoxymethyl substituent provides a well-characterized hinge-binding motif suitable for kinase inhibitor fragment libraries. The predicted cLogP of 2.19 and tPSA of 64 Ų place this compound within favorable CNS-drug-like property space, making it an attractive starting point for programs targeting CNS kinases (e.g., GSK-3β, CDK5, LRRK2). The intermediate rotatable bond count (4) offers sufficient flexibility for induced-fit binding while maintaining reasonable conformational pre-organization.

PDE10A Inhibitor Lead Optimization Programs (Neurological & Psychiatric Disorders)

This compound's structural scaffold is explicitly claimed within PDE10A inhibitor patent families (e.g., US8846000 and related filings) [1]. PDE10A is a validated target for schizophrenia and Huntington's disease. The 4-fluorophenoxymethyl-1,2,4-triazolyl-pyridine architecture provides a template for SAR expansion around the phenoxy group, where fluorine substitution modulates both potency and metabolic stability relative to hydrogen, methoxy, or trifluoromethoxy analogs [2].

Antifungal Triazole Pharmacophore Development (Agrochemical & Pharmaceutical)

1,2,4-Triazole derivatives are established pharmacophores for sterol 14α-demethylase (CYP51) inhibition in both clinical and agricultural antifungal applications [3]. The 4-fluorophenoxymethyl substitution pattern differentiates this compound from clinically used triazoles (fluconazole, itraconazole) that bear different side-chain topologies, potentially addressing resistance mechanisms that arise from altered CYP51 binding-site geometry. The para-fluoro substituent enhances metabolic stability over non-halogenated analogs while avoiding the environmental persistence concerns associated with polyhalogenated variants.

Building Block for Covalent Inhibitor Warhead Conjugation

The pyridine nitrogen at the 4-position provides a synthetic handle for further derivatization, while the triazole NH (1H-tautomer) can be alkylated to introduce covalent warhead motifs (e.g., acrylamide, chloroacetamide) for targeted covalent inhibitor design. The 4-fluorophenoxymethyl group remains distal to both derivatization sites, minimizing steric interference during conjugation chemistry. This versatility supports applications in PROTAC linker attachment and activity-based protein profiling (ABPP) probe development.

Quote Request

Request a Quote for 4-{3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.